molecular formula C21H34O2 B159527 Methasterone CAS No. 3381-88-2

Methasterone

Cat. No. B159527
CAS RN: 3381-88-2
M. Wt: 318.5 g/mol
InChI Key: QCWCXSMWLJFBNM-FOVYBZIDSA-N
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Description

Methasterone, also known as methyldrostanolone and known by the nickname Superdrol, is a synthetic and orally active anabolic–androgenic steroid (AAS) which was never marketed for medical use . It was sold legally for 9 years as a bodybuilding supplement . Methasterone is a type of chemical known as an anabolic steroid. It is converted in the body to testosterone and other sex hormones .


Synthesis Analysis

The synthesis of methasterone is first mentioned in the literature in 1956 in connection with research conducted by Syntex Corporation in order to discover a compound with anti-tumor properties . Recent reports show that GC-FTMS has been used for targeted metabolomics such as analysis of methasterone .


Molecular Structure Analysis

Methasterone, also known as 2α,17α-dimethyl-5α-dihydrotestosterone (2α,17α-dimethyl-DHT) or as 2α,17α-dimethyl-5α-androstan-17β-ol-3-one, is a synthetic androstane steroid and a 17α-alkylated derivative of DHT . The molecular ion was detected at m/z 450.3352 (accurate mass), confirming the elemental composition C26H50O2Si2+ .


Chemical Reactions Analysis

The major metabolic reaction of methasterone focused on hydroxylation at C2, C6, C12, and C16 in the steroidal skeleton and glucuronidation, while sulfation constituted a minor metabolic pathway . Fifteen metabolites including two new sulfates (S1 and S2), three glucuronide conjugates (G2, G6, and G7), and three free metabolites (M2, M4, and M6) were detected for methasterone .


Physical And Chemical Properties Analysis

Methasterone has a molecular formula of C21H34O2 and a molecular weight of 318.5 g/mol . It is a 3-oxo-5α-steroid .

Scientific Research Applications

Structural Transformation

Methasterone has been used in research to study its structural transformation when exposed to certain fungi. In one study, Methasterone was transformed by two fungi, Cunninghamella blakesleeana and Macrophomina phaseclina . This resulted in six transformed products, which were then characterized using MS, NMR, and other spectroscopic techniques .

Anti-Inflammatory Activity

Methasterone has shown remarkable anti-inflammatory activity against nitric oxide (NO) production . This makes it a potential candidate for further research in the development of anti-inflammatory drugs.

Cytotoxicity

Methasterone has been found to be cytotoxic for the human normal cell line (BJ), while its metabolites were identified as non-cytotoxic . This suggests potential applications in cancer research, particularly in understanding the mechanisms of cytotoxicity.

Cancer Research

Interestingly, Methasterone and its transformed products showed no cytotoxicity against MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer) cell lines . This could have implications for its use in cancer research and treatment.

Biotransformation

Methasterone has been used in biotransformation studies. Biotransformation is a cost-effective and robust approach for the production of new and novel biologically active metabolites through living cell cultures of microorganisms, animals, and plants .

Doping Control

Methasterone is often misused in sports for its performance-enhancing effects. Therefore, it has been the subject of research in the field of doping control. Studies have investigated the urinary metabolic profiles of Methasterone using liquid chromatography quadrupole time of flight mass spectrometry (LC-QTOF-MS) .

Mechanism of Action

Methasterone, also known as Superdrol or methyldrostanolone, is a synthetic and orally active anabolic–androgenic steroid (AAS) which was never marketed for medical use .

Target of Action

Methasterone primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

The effects of Methasterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors .

Biochemical Pathways

Methasterone affects the androgen receptor pathway. When Methasterone binds to the androgen receptor, it leads to a cascade of genetic changes, affecting the expression of multiple genes, especially those involved in muscle growth and repair .

Pharmacokinetics

Methasterone has a bioavailability of approximately 50% . It is metabolized in the liver and has an elimination half-life of 8–12 hours . The compound is excreted in urine .

Result of Action

The binding of Methasterone to the androgen receptor results in increased protein synthesis and muscle growth. Several cases of liver damage due to the use of Methasterone have been cited in the medical literature .

Action Environment

The action, efficacy, and stability of Methasterone can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as food or other drugs, can affect the absorption and metabolism of Methasterone. Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s action .

Safety and Hazards

Methasterone is hepatotoxic (toxic to the liver). Several cases of liver damage due to the use of methasterone have been cited in the medical literature . Side effects include liver damage, infertility, behavioral changes, hair loss, and others .

properties

IUPAC Name

(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15-,16+,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWCXSMWLJFBNM-FOVYBZIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187472
Record name Methasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methasterone

CAS RN

3381-88-2
Record name Methasterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3381-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methasterone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3381-88-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40490
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Record name Methasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHASTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH88DY98MR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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